molecular formula C14H12FNO2 B358708 N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline CAS No. 202599-73-3

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline

Cat. No. B358708
CAS RN: 202599-73-3
M. Wt: 245.25g/mol
InChI Key: UJLOFZRCJRQALK-UHFFFAOYSA-N
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Description

“N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline” is a complex organic compound. The “benzodioxol” part suggests the presence of a benzene ring fused with a 1,3-dioxol ring. The “fluoroaniline” part indicates an aniline (an aromatic amine) with a fluorine atom attached .


Molecular Structure Analysis

Based on its name, this compound likely has a complex structure with multiple rings. The benzodioxol indicates a fused ring system consisting of a benzene ring and a 1,3-dioxol ring. The fluoroaniline part suggests an aniline group (an amino group attached to a benzene ring) with a fluorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like molecular weight, solubility, melting point, boiling point, and reactivity. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Microwave-assisted Synthesis and Enzyme Inhibition

The compound has been synthesized using a microwave-assisted method, showcasing its potential in facilitating chemical reactions and creating derivatives with significant inhibitory effects on certain enzymes. For instance, derivatives such as N-benzylidene-4-fluoroaniline have demonstrated strong inhibitory activities on carbonic anhydrase isoenzymes, hinting at potential therapeutic applications for enzyme-related disorders (Çelik & Babagil, 2019).

Crystal Structure Analysis

Research on isomeric compounds containing similar functional groups has been conducted to understand the role of oxygen atoms in forming intermolecular interactions. These studies provide insight into how minor changes in molecular structure can impact physical properties and chemical reactivity, which is crucial for the design of new compounds with desired characteristics (Facchinetti et al., 2016).

Synthesis of Complex Organic Molecules

The compound has also been used as a precursor in the synthesis of complex organic molecules, such as naphtho- and tetracyclic diazaquinone derivatives. These synthesized compounds are crucial for the development of new materials and drugs, illustrating the compound's role in advancing organic chemistry and pharmacology (Abdassalam et al., 2019).

Herbicidal Activity

In agriculture, derivatives of the compound have been explored for their herbicidal activity. This research contributes to the development of new, more effective herbicides, demonstrating the compound's utility in improving agricultural productivity and managing weed resistance (Huang et al., 2005).

Antimicrobial and Antifungal Applications

Additionally, the compound's derivatives have shown promising antimicrobial and antifungal activities, indicating potential for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi. This line of research is crucial in addressing the growing challenge of antibiotic resistance (Attia et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes within the human body.

Mode of Action

This interaction could potentially alter the production of nitric oxide, leading to changes in the signaling pathways that rely on this molecule .

Biochemical Pathways

The compound’s interaction with Nitric oxide synthase, inducible, affects the nitric oxide synthesis pathway. Nitric oxide is a critical player in several biochemical pathways, including vasodilation, immune response modulation, and neurotransmission. Any alteration in its production can have significant downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with Nitric oxide synthase, inducible. By modulating the activity of this enzyme, the compound can influence the production of nitric oxide and, consequently, affect the various physiological processes that this molecule is involved in .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some compounds may be toxic, corrosive, flammable, or reactive. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if a compound shows promise as a drug, future research might focus on clinical trials and drug development .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-11-2-4-12(5-3-11)16-8-10-1-6-13-14(7-10)18-9-17-13/h1-7,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLOFZRCJRQALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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